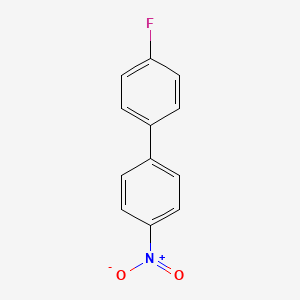

4-Fluoro-4'-nitro-1,1'-biphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPGAPATPBXNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192871 | |

| Record name | 4-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-24-3 | |

| Record name | 4-Fluoro-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4'-nitro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-4'-NITRO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYS674ML5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Scaffold Construction

Palladium-catalyzed cross-coupling reactions are the cornerstone for the efficient and selective synthesis of unsymmetrical biaryls like 4-Fluoro-4'-nitro-1,1'-biphenyl. These methods offer mild reaction conditions and broad functional group tolerance.

The Suzuki-Miyaura coupling is a highly utilized method for forming the pivotal C-C bond in biphenyl synthesis. acs.orggre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an arylboronic acid or its ester with an aryl halide or triflate. gre.ac.uk For the synthesis of this compound, a common pathway is the reaction between (4-fluorophenyl)boronic acid and a 1-halo-4-nitrobenzene (e.g., 1-bromo- or 1-iodo-4-nitrobenzene).

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The process requires a base, such as sodium carbonate or cesium carbonate, and is typically carried out in a solvent system like dimethylformamide (DMF) or aqueous ethanol (B145695) at elevated temperatures.

Table 1: Example Conditions for Suzuki-Miyaura Synthesis of this compound

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| (4-Fluorophenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | ~95 |

| (4-Nitrophenyl)boronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80-100 | High |

| 4-Fluorophenylboronic acid pinacol (B44631) ester | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 |

This table presents typical, generalized conditions based on established Suzuki-Miyaura protocols.

While the Suzuki coupling is prevalent, other metal-mediated reactions provide alternative routes to the biphenyl scaffold, each with distinct characteristics.

Ullmann Reaction : This classic method involves the copper-promoted coupling of two aryl halide molecules to form a biaryl. byjus.com The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov While effective for synthesizing symmetrical biaryls, unsymmetrical couplings are challenging and can lead to a mixture of products. Modern modifications using soluble copper catalysts and ligands have improved the scope and mildness of the reaction, allowing for the coupling of aryl halides with phenols (Ullmann Condensation) or amines, which can be relevant for building complex molecules. wikipedia.orgacs.org

Negishi Coupling : This reaction couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org A potential synthesis for this compound could involve the reaction of a (4-fluorophenyl)zinc halide with 1-iodo-4-nitrobenzene, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netorgsyn.org Negishi coupling is known for its high functional group tolerance but requires the preparation of organozinc reagents, which are moisture-sensitive. wikipedia.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org For instance, 4-fluorophenylmagnesium bromide could be coupled with 1-bromo-4-nitrobenzene. A key limitation is the high reactivity of Grignard reagents, which restricts the presence of sensitive functional groups (like the nitro group) unless low temperatures and specific catalysts are used. organic-chemistry.orggoogle.com

Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.org The synthesis could proceed by coupling 4-fluoro-1-(tributylstannyl)benzene with 1-iodo-4-nitrobenzene. The Stille reaction is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. nih.gov A significant drawback is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Table 2: Comparison of Metal-Mediated Cross-Coupling Reactions for Biaryl Synthesis

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Palladium | Stable, non-toxic reagents; mild conditions. acs.org | Boronic acids can undergo side reactions. |

| Ullmann | None (direct coupling) | Copper | Economical for symmetrical biaryls. organic-chemistry.org | Harsh conditions; low yields for unsymmetrical products. byjus.com |

| Negishi | Organozinc | Palladium/Nickel | High reactivity and functional group tolerance. wikipedia.org | Moisture-sensitive reagents. wikipedia.org |

| Kumada | Organomagnesium (Grignard) | Palladium/Nickel | Highly reactive and readily available reagents. wikipedia.org | Limited functional group tolerance. organic-chemistry.org |

| Stille | Organotin | Palladium | Excellent functional group tolerance; stable reagents. nih.gov | Toxic tin byproducts are difficult to remove. organic-chemistry.org |

Functional Group Interconversion and Strategic Derivatization

An alternative synthetic strategy is to first establish the biphenyl core and then introduce the fluoro and nitro functionalities through subsequent reactions.

Direct functionalization of a biphenyl or a monosubstituted biphenyl is a common approach. The most direct route to this compound via this strategy is the nitration of 4-fluorobiphenyl (B1198766).

In this electrophilic aromatic substitution, 4-fluorobiphenyl is treated with a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The directing effects of the substituents on the 4-fluorobiphenyl ring govern the position of the incoming nitro group (see section 2.2.3). The fluorine atom and the phenyl group both direct the electrophile to the ortho and para positions. Nitration occurs predominantly on the unsubstituted ring at the position para to the point of attachment, leading to the desired 4'-nitro product. vaia.com

Direct fluorination of 4-nitrobiphenyl (B1678912) is less common due to the harsh and often non-selective nature of electrophilic fluorinating agents. scripps.edu

Nucleophilic aromatic substitution (SₙAr) provides a pathway for synthesizing substituted aromatics, particularly when a strong electron-withdrawing group is present. libretexts.org The reaction mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org

For this reaction to be effective, the leaving group must be positioned ortho or para to a potent electron-withdrawing group, such as a nitro group. libretexts.org Therefore, a potential SₙAr pathway to synthesize this compound could involve the reaction of 4,4'-difluorobiphenyl (B165722) with a nitrite (B80452) salt, though this is less common. A more plausible scenario in related syntheses is the displacement of a fluoride (B91410) ion from a fluorinated ring that is activated by a nitro group. Fluorine is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. lboro.ac.uk

The regiochemical outcome of electrophilic aromatic substitution (EAS) on a substituted biphenyl is dictated by the electronic properties of the substituents already present. wikipedia.org In the nitration of 4-fluorobiphenyl, two directing groups are considered: the fluorine atom on the first ring and the phenyl group as a substituent on the second ring.

Fluorine Atom : As a substituent, fluorine is an ortho-, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. However, it is also a deactivating group because its high electronegativity withdraws electron density from the ring inductively. wikipedia.org

Phenyl Group : The phenyl group is an activating, ortho-, para-director. It activates the ring it is attached to towards further electrophilic substitution.

When nitrating 4-fluorobiphenyl, the reaction preferentially occurs on the unsubstituted ring, which is activated by the fluoro-substituted phenyl ring. The incoming electrophile (NO₂⁺) is directed to the positions ortho and para to the carbon atom attached to the other ring. Due to steric hindrance at the ortho positions, the substitution occurs predominantly at the para position (the 4'-position), yielding this compound as the major product. vaia.com The resonance structures of the intermediate cation show that the positive charge can be delocalized onto the adjacent phenyl ring, providing significant stabilization when the attack is at the ortho or para position. vaia.com

Greener Synthetic Protocols for Unsymmetrical Biphenyl Derivatives

The principles of green chemistry have driven the development of more environmentally benign and efficient methods for the synthesis of unsymmetrical biphenyls. Key areas of improvement include the use of aqueous media, recyclable catalysts, and energy-efficient reaction conditions.

The Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, has been adapted to be more eco-friendly. chemimpex.com Traditionally performed in organic solvents, recent protocols have demonstrated the efficacy of water as a reaction medium. acs.orgrsc.org Water is an inexpensive, non-flammable, and environmentally safe solvent. Furthermore, conducting these reactions in aqueous media can simplify product separation and facilitate catalyst recycling. Current time information in Denbighshire, GB. The use of natural surfactants, such as saponin, can create micelles that act as microreactors, enabling the coupling of even challenging heteroaromatic substrates in water at room temperature. rsc.org

Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields. Current time information in Denbighshire, GB. This method has been successfully applied to Suzuki-Miyaura couplings, including those for the synthesis of functionalized pyrimidine (B1678525) moieties. rsc.org The combination of aqueous media and microwave irradiation presents a particularly powerful and green approach to biphenyl synthesis. Current time information in Denbighshire, GB.

The development of highly active and robust catalyst systems is another crucial aspect of greener synthesis. Catalysts with high turnover numbers allow for lower catalyst loadings, reducing costs and minimizing metal contamination in the final product. For instance, palladium(II) acetate in combination with specific phosphine ligands has been shown to be effective for a broad range of substrates under mild conditions. researchgate.net

Below is a table summarizing various greener Suzuki-Miyaura coupling conditions for the synthesis of unsymmetrical biphenyls.

| Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | H₂O/Ethanol | Microwave, 120°C, 2 min | >95 | Current time information in Denbighshire, GB. |

| C₆₀-TEGS/PdCl₂ | K₂CO₃ | Water | Room Temp, 4h | >90 | tcd.ie |

| Pd(OH)₂ | K₃PO₄ | Ethanol | 65°C | High | acs.org |

| Pd(OAc)₂ | None | Water Extract of Banana | Room Temp, 5-90 min | High | rsc.org |

| Na₂PdCl₄ / TXPTS | - | Water | - | - | acs.org |

Synthesis of this compound Analogues and Precursors

The synthesis of this compound and its analogues relies on the availability of appropriately functionalized precursors, namely aryl halides and arylboronic acids or their esters.

Precursor Synthesis:

4-Halonitrobenzenes: The key electrophilic precursor is a 4-halonitrobenzene.

4-Bromonitrobenzene can be synthesized by the nitration of bromobenzene (B47551) using a mixture of concentrated nitric and sulfuric acids. nih.gov This electrophilic aromatic substitution reaction typically yields a mixture of ortho and para isomers, from which the desired para product can be separated.

4-Iodonitrobenzene is commonly prepared from 4-nitroaniline (B120555) via a diazotization reaction followed by treatment with potassium iodide (a Sandmeyer-type reaction). tcd.ietcd.iescribd.com It is crucial to maintain low temperatures (0-5 °C) during the diazotization step to prevent the hydrolysis of the diazonium salt. tcd.iestackexchange.com

4-Fluorophenylboronic Acid: This is the key nucleophilic precursor. It is a commercially available reagent and can be used in various cross-coupling reactions. chemimpex.comsigmaaldrich.comnih.gov Its synthesis can be achieved through several routes, including the reaction of 4-fluorophenylmagnesium bromide with a trialkyl borate (B1201080) followed by hydrolysis. It can also be used to synthesize 4-fluorophenol (B42351) by oxidation with hydrogen peroxide in a green solvent like dimethyl carbonate. chemicalbook.com

Synthesis of Analogues:

The Suzuki-Miyaura coupling provides a versatile platform for the synthesis of a wide range of analogues of this compound by varying the coupling partners.

For example, the synthesis of polyfluorinated biphenyls can be achieved by coupling polyfluorinated phenylboronic acids with polyfluoro-iodobenzenes. acs.org The reaction conditions may need to be optimized to avoid side reactions like homocoupling of the boronic acid. acs.org

The synthesis of biphenyls with other substituents can be achieved by using appropriately substituted aryl halides and arylboronic acids. For instance, (bromomethyl)phenylboronic acid pinacol esters can be used as versatile building blocks. The bromomethyl group can be further functionalized by nucleophilic substitution before or after the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of functional groups.

The following table provides examples of the synthesis of precursors for this compound.

| Product | Starting Material | Reagents | Key Conditions | Reference |

| 4-Bromonitrobenzene | Bromobenzene | conc. HNO₃, conc. H₂SO₄ | 333 K, 3h | nih.gov |

| 4-Iodonitrobenzene | 4-Nitroaniline | 1. NaNO₂, H₂SO₄ 2. NaI | 0-5°C | tcd.ietcd.ie |

| 4-Fluorophenol | 4-Fluorophenylboronic acid | H₂O₂, Dimethyl Carbonate | Room Temp, 5h | chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the local environments of other NMR-active nuclei like fluorine.

Proton (¹H) NMR Analysis, Including Pure Shift Techniques

The standard ¹H NMR spectrum of 4-Fluoro-4'-nitro-1,1'-biphenyl in deuterated chloroform (B151607) (CDCl₃) displays complex multiplets in the aromatic region, arising from the coupling of protons both to each other (homonuclear coupling) and to the fluorine atom (heteronuclear coupling). researchgate.net

To simplify this complexity and aid in precise signal assignment, "pure shift" NMR techniques can be employed. researchgate.net These methods suppress homonuclear (¹H-¹H) couplings, causing the signals to collapse into singlets, which makes the measurement of heteronuclear coupling constants more straightforward. researchgate.net For instance, a ¹H pure shift BIRD spectrum of this compound clearly distinguishes between the two aromatic rings. researchgate.net The protons on the fluorinated ring appear as a doublet due to coupling with the fluorine atom, while the protons on the nitro-substituted ring appear as singlets. This technique confirms the para substitution pattern of the fluorine atom. researchgate.net

A representative ¹H NMR spectrum shows two sets of signals corresponding to the two distinct aromatic rings. The protons on the fluorinated ring are observed around δ 7.76 ppm, appearing as a doublet with a coupling constant (J) of 8.9 Hz. The protons on the nitro-substituted ring appear as a multiplet in the region of δ 7.63-8.29 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' (ortho to F) | ~7.76 | d | 8.9 |

| H-3', H-5' (meta to F) | - | - | - |

| H-2, H-6 (ortho to NO₂) | ~8.29 | d | - |

| H-3, H-5 (meta to NO₂) | ~7.63 | d | - |

| Data obtained in CDCl₃. Specific assignments for the nitro-substituted ring can be complex due to signal overlap. |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the presence of the electron-withdrawing fluorine and nitro groups, the chemical shifts of the carbon atoms in this compound are significantly influenced. The carbon atom directly bonded to the fluorine atom (C-4') exhibits a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring and even in the adjacent ring will show smaller, long-range couplings (nJCF).

Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Atom | Approximate Chemical Shift (δ) ppm |

| C-1 | ~145.8 |

| C-2, C-6 | ~126.9 |

| C-3, C-5 | ~124.3 |

| C-4 | ~147.5 |

| C-1' | ~135.5 |

| C-2', C-6' | ~129.0 (d, ²JCF) |

| C-3', C-5' | ~116.2 (d, ³JCF) |

| C-4' | ~163.0 (d, ¹JCF) |

| Values are approximate and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling. |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms in a molecule. nih.gov For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, as there is only one fluorine environment. The chemical shift of this signal is indicative of the electronic effects of the substituents on the biphenyl (B1667301) system. The ¹⁹F chemical shift is highly sensitive to its local environment, making it a valuable tool for confirming the structure of fluorinated compounds. nih.govyoutube.com

Heteronuclear Coupling Studies (e.g., ¹H-¹⁹F, ¹³C-¹⁹F Couplings)

Heteronuclear coupling between protons, carbons, and fluorine provides valuable structural information. researchgate.net The magnitudes of these coupling constants (J) are dependent on the number of bonds separating the coupled nuclei.

¹H-¹⁹F Coupling: The protons ortho to the fluorine atom (H-3' and H-5') will exhibit a three-bond coupling (³JHF), while the meta protons (H-2' and H-6') will show a four-bond coupling (⁴JHF). These couplings are readily observed in the ¹H NMR spectrum and can be more clearly resolved using pure shift techniques. researchgate.net

¹³C-¹⁹F Coupling: The largest coupling is the one-bond coupling between C-4' and the fluorine atom (¹JCF), which is typically in the range of 240-250 Hz for aryl fluorides. magritek.com Smaller, long-range couplings are also observed:

Two-bond coupling (²JCF) to C-3' and C-5'.

Three-bond coupling (³JCF) to C-2' and C-6'.

Even longer-range couplings to the carbons of the other ring may be detectable.

These coupling constants are crucial for the unambiguous assignment of signals in both the ¹H and ¹³C NMR spectra. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. nih.gov

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1595 | C=C stretch | Aromatic rings |

| ~1520 & ~1345 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

| ~1240 | C-F stretch | Aryl-Fluoride |

| ~850 | C-H out-of-plane bend | para-disubstituted ring |

| Data obtained from a KBr wafer sample. nih.gov The exact positions of the peaks can vary slightly. |

The strong absorptions for the nitro group are particularly diagnostic. researchgate.net The C-F stretching vibration confirms the presence of the fluorine substituent. The pattern of C-H out-of-plane bending vibrations in the lower frequency region can provide additional evidence for the substitution pattern on the aromatic rings.

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its structure. While specific Raman spectral data for this compound is not extensively published, the application of this technique to analogous compounds is well-documented. For related molecules like 4-nitrobenzenediazonium (B87018) salts, Raman spectroscopy has been used to identify key vibrational bands, such as the characteristic N≡N stretching vibrations. researchgate.net In the case of the parent compound, 4-Fluoro-1,1'-biphenyl, Raman spectra are available for characterization. chemicalbook.com For this compound, Raman analysis would be expected to clearly identify vibrational modes associated with the nitro group (symmetric and asymmetric stretches), the C-F bond, and the vibrations of the biphenyl backbone, including the inter-ring C-C stretch.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl scaffold in this compound is expected to give rise to strong UV absorption. The presence of the nitro group, a powerful auxochrome and chromophore, significantly influences the absorption spectrum. For the related compound 4-nitrobiphenyl (B1678912), a UV absorption maximum (λmax) is observed at approximately 295 nm. nih.gov The electronic spectrum of this compound is available in spectral databases, confirming its UV-active nature. nih.gov The absorption is due to π → π* transitions within the aromatic rings, which are modified by the electronic effects of both the fluorine and nitro substituents.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is calculated to be 217.05391 Da. uni.lu Gas Chromatography-Mass Spectrometry (GC-MS) data are available, which provide information on both the retention time and the mass-to-charge ratio of the molecule and its fragments. nih.gov In mass spectrometry, the molecule can be ionized to form a molecular ion (M⁺•), which can then undergo fragmentation, providing structural clues. libretexts.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the compound, aiding in its identification in complex mixtures. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 218.06119 | 142.9 |

| [M+Na]⁺ | 240.04313 | 150.8 |

| [M-H]⁻ | 216.04663 | 148.8 |

| [M+NH₄]⁺ | 235.08773 | 160.5 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A key structural feature of biphenyl and its derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl is planar, but in the gas and solution phases, it adopts a twisted conformation to relieve steric hindrance between the ortho-hydrogens. For this compound, a non-planar conformation is expected. The study of the isomorphous compound 4-bromo-4'-nitrodiphenyl revealed a significant twist between the rings, with a dihedral angle of 35°. This non-planar arrangement is a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. For this compound, several interactions are anticipated. The presence of the highly electronegative fluorine atom and the polar nitro group creates significant dipole moments in the molecule, likely leading to dipole-dipole interactions that influence crystal packing. Furthermore, the extended aromatic system of the biphenyl core is conducive to π-π stacking interactions. In the crystal structure of the related 4-bromo-4'-nitrodiphenyl, the molecules are observed to be nearly parallel, a configuration that facilitates such stacking. While classical hydrogen bonding is absent, weak C-H···O and C-H···F interactions may also play a role in stabilizing the crystal lattice.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Modeling

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the molecular characteristics of 4-Fluoro-4'-nitro-1,1'-biphenyl. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to model its properties accurately. researchgate.netnih.gov These calculations provide a robust framework for understanding the molecule's geometry, electronic behavior, and reactivity. DFT allows for the simulation of the molecule in different environments, such as in the gas phase or in solvents, by using models like the Polarizable Continuum Model (PCM). ajchem-a.com

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of this compound, corresponding to its lowest energy state. These calculations determine crucial structural parameters, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Due to steric interactions between the ortho-hydrogens on adjacent rings, the biphenyl (B1667301) scaffold of the molecule is not perfectly planar. DFT calculations predict a specific dihedral (twist) angle between the plane of the fluorinated phenyl ring and the nitrated phenyl ring. This non-planar conformation is the most energetically favorable state in the gaseous phase. The presence of the fluorine and nitro substituents at the para positions does not significantly alter the inherent twist of the biphenyl core but does influence the electronic distribution and bond lengths within their respective rings.

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (inter-ring) | Length of the bond connecting the two phenyl rings. | ~1.485 Å |

| C-F | Length of the carbon-fluorine bond. | ~1.350 Å |

| C-N | Length of the carbon-nitrogen bond. | ~1.475 Å |

| N-O | Length of the nitrogen-oxygen bonds in the nitro group. | ~1.230 Å |

| Angles (°) | ||

| Dihedral Angle | The twist angle between the two phenyl rings. | ~35° - 45° |

Note: These values are representative and can vary slightly based on the specific DFT functional and basis set used in the calculation.

The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net

For this compound, DFT calculations show that the HOMO is predominantly localized on the fluorophenyl ring, which is the more electron-rich portion of the molecule. Conversely, the LUMO is primarily centered on the nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. researchgate.net This spatial separation of the FMOs is characteristic of a donor-acceptor system and is crucial for its charge-transfer properties.

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting higher chemical reactivity and polarizability. schrodinger.com The calculated energy gap for this compound confirms its potential for reactivity in various chemical transformations.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 to -3.0 eV |

| ΔE (LUMO-HOMO) | The energy gap between HOMO and LUMO. | 4.0 to 4.5 eV |

Note: Values are illustrative and depend on the computational method and solvent model.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the electronic charge distribution on the molecule's surface. wolfram.com It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential), with green representing neutral potential. wolfram.com

In the MEP map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The fluorine atom also contributes to a region of negative potential. Conversely, a significant region of positive potential (blue) is observed around the nitrophenyl ring, particularly near the nitro group, highlighting its susceptibility to nucleophilic attack. walisongo.ac.id The fluorophenyl ring generally displays a more neutral (green) to slightly negative potential.

Natural Bonding Orbital (NBO) analysis provides a quantitative picture of charge distribution by calculating the charge localized on each atom. researchgate.netwikipedia.org This method offers a more detailed insight into the electronic structure than MEP maps and confirms the charge polarization within the molecule.

For this compound, NBO analysis confirms a significant negative charge on the highly electronegative oxygen and fluorine atoms. The nitrogen atom of the nitro group also carries a positive charge, while the carbon atom attached to it is also electron-deficient. This analysis quantifies the electron-withdrawing effect of the nitro group and the electronegative influence of the fluorine atom.

Table 3: Calculated NBO Charges on Key Atoms

| Atom | Charge (e) |

|---|---|

| O (in NO₂) | ~ -0.45 |

| N (in NO₂) | ~ +0.50 |

| F | ~ -0.20 |

| C (attached to F) | ~ +0.15 |

| C (attached to NO₂) | ~ +0.10 |

Note: These charge values are representative and derived from typical DFT/NBO calculations.

Chemical Hardness (η) : Defined as η ≈ (E_LUMO - E_HOMO) / 2, it measures the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates lower reactivity and greater stability. nih.govacs.org

Chemical Potential (μ) : Calculated as μ ≈ (E_HOMO + E_LUMO) / 2, it relates to the tendency of electrons to escape from the system. nih.govacs.org

Global Electrophilicity Index (ω) : Given by ω = μ² / (2η), this index quantifies the molecule's ability to act as an electrophile, or electron acceptor. nih.govacs.org

For this compound, the presence of the strong electron-withdrawing nitro group results in a relatively high electrophilicity index, confirming its character as a good electron acceptor. The calculated hardness reflects the stability conferred by the aromatic biphenyl system.

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Typical Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.0 - 2.25 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.75 to -5.25 eV |

| Electrophilicity Index (ω) | μ² / (2η) | ~5.0 - 6.0 eV |

Note: Values are derived from the HOMO/LUMO energies presented in Table 2.

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra can help in the assignment of experimental signals. For instance, calculations can confirm the distinct signals for the protons on the fluorinated and nitrated rings. researchgate.net

IR Spectroscopy : Theoretical vibrational analysis yields the frequencies and intensities of infrared absorption bands. This allows for the assignment of specific vibrational modes, such as the characteristic stretching frequencies for the C-F bond, the N-O bonds of the nitro group, and the C-N bond.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method predicts the maximum absorption wavelength (λ_max) and the corresponding electronic transitions. For this compound, the main absorption band in the UV-Vis spectrum is typically assigned to the HOMO→LUMO transition, reflecting the charge transfer from the fluorophenyl to the nitrophenyl ring.

Table 5: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic region: 7.1-8.4 | Aromatic region: 7.1-8.4 researchgate.netrsc.org |

| IR | C-F Stretch (cm⁻¹) | ~1220-1250 | - |

| IR | N-O Asymmetric Stretch (cm⁻¹) | ~1510-1530 | - |

| UV-Vis | λ_max (nm) | ~300-320 | ~300-310 nist.gov |

Note: Experimental values for related nitro-biphenyl compounds provide a basis for comparison.

Benchmarking and Validation of DFT Functionals and Basis Sets

The accuracy of Density Functional Theory (DFT) calculations is highly dependent on the choice of the functional and the basis set. For biphenyl systems, which are characterized by a flexible torsional angle between the phenyl rings, it is crucial to select methods that can accurately model both the ground state geometry and the rotational energy barriers.

A benchmarking study on a variety of substituted biphenyls has identified several DFT functionals that provide results in good agreement with experimental data. rsc.org The study highlighted the importance of including corrections for dispersive interactions, which significantly influence the geometries and stabilities of both the ground and transition states of torsional isomerization. rsc.org Among the tested functionals, B3LYP-D, B97-D, and TPSS-D3 were identified as particularly promising for accurately calculating torsional barriers. rsc.org

The choice of basis set is also critical. To achieve reliable results for substituted biphenyls, large triple-ζ basis sets are recommended. rsc.org These larger basis sets provide the necessary flexibility to accurately describe the electron distribution, especially in systems with diffuse electron density, such as those with π-conjugation. For instance, studies on biphenyl itself have employed basis sets like 6-311++G(d,p) and cc-pVTZ in combination with various DFT functionals to obtain accurate dihedral angles and rotational energy barriers. researchgate.net While direct benchmarking for this compound is not available in the literature, the findings from these studies on similar compounds provide a strong foundation for selecting appropriate computational methods.

Table 1: Promising DFT Functionals for Torsional Barrier Calculations in Substituted Biphenyls rsc.org

| Functional | Type | Key Feature |

| B3LYP-D | Hybrid GGA with dispersion correction | A widely used functional augmented with an empirical dispersion term. |

| B97-D | GGA with dispersion correction | A functional specifically developed to account for dispersion interactions. |

| TPSS-D3 | Meta-GGA with dispersion correction | A meta-GGA functional combined with a more recent dispersion correction scheme. |

This table is based on findings from a benchmarking study on a range of substituted biphenyls and suggests suitable functionals for similar computational investigations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. A key aspect of the dynamic behavior of this compound is the torsional motion around the central C-C bond, which dictates the relative orientation of the two phenyl rings.

While specific MD simulations for this compound are not readily found in the literature, studies on the parent molecule, biphenyl, offer valuable insights. MD simulations of solid biphenyl have revealed that the torsional angle is a crucial dynamic variable. tandfonline.com These simulations, which treated the phenyl rings as rigid bodies with a flexible torsional angle, indicated that the ordering of these angles is associated with phase transitions at low temperatures. tandfonline.com The study also found that instead of a single average torsion angle, the system can lower its free energy by adopting a distribution of conformations with some molecules having a small torsion angle (0–2°) and others a larger one (around 22°). tandfonline.com

This behavior suggests that in a condensed phase, the dynamic twisting of the biphenyl core in this compound would be influenced by intermolecular interactions, potentially leading to a range of accessible dihedral angles. The fluorine and nitro substituents would further modulate these dynamics through their specific electronic and steric effects. Torsion angle dynamics, a specialized form of MD that focuses on rotations around single bonds, has been shown to be an efficient method for sampling the conformational space of molecules with flexible dihedral angles. cyana.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in determining the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals. For this compound, these properties are key to understanding its reactivity and potential applications in materials science.

The electronic nature of this compound is significantly influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. These substituents affect the electron density across the biphenyl system. Computational modeling using DFT can be used to predict reactive sites by analyzing electron density maps.

A critical electronic property that can be calculated is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. This gap is an indicator of the chemical reactivity and kinetic stability of a molecule. biomedres.us A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. biomedres.us DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the HOMO-LUMO gaps for various organic compounds. researchgate.net For instance, in a study of N-(p-diethylaminobenzylidene)p-nitroaniline, a molecule with donor and acceptor groups, the calculated HOMO-LUMO gap was 2.94 eV. researchgate.net While specific calculations for this compound are not reported, similar computational approaches could be applied. The presence of both a fluorine and a nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a potential for applications in electronic materials.

Table 2: Calculated Electronic Properties for a Related Nitroaniline Derivative researchgate.net

| Property | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 2.94 |

| Dipole Moment (Debye) | 12 |

Data from a DFT study on N-(p-diethylaminobenzylidene)p-nitroaniline using the B3LYP/6-311G basis set. This serves as an example of the types of electronic properties that can be calculated for molecules with electron-withdrawing groups.

Reactivity and Fundamental Reaction Mechanisms

Molecular Complex Formation and Intermolecular Interactions

The electron-deficient nature of the aromatic system in 4-Fluoro-4'-nitro-1,1'-biphenyl influences its ability to form molecular complexes and engage in various intermolecular interactions. These interactions are fundamental to its behavior in condensed phases and its role in supramolecular chemistry and materials science.

The electronic landscape of this compound is characterized by strong electron-withdrawing effects from both the fluorine and nitro substituents. The nitro group, in particular, significantly lowers the electron density of the aromatic ring to which it is attached, creating a pronounced π-acidic (electron-accepting) character. The fluorine atom also contributes to this electron deficiency through its inductive effect. This pronounced electron-deficient nature makes the molecule an excellent candidate for forming complexes with electron-rich species (π-bases or Lewis bases).

The selectivity of this complexation is influenced by the position and nature of these substituents. The para-substitution pattern in this compound maximizes these electronic effects across the biphenyl (B1667301) system. This contrasts with ortho-substituted analogs, where steric hindrance and altered electronic delocalization can affect complex formation. The presence of the nitro group is particularly crucial; its ability to delocalize a negative charge in an intermediate complex (a Meisenheimer complex, for example) stabilizes the interaction with nucleophiles or electron-donating molecules.

The formation of molecular complexes involving this compound is mediated by a variety of non-covalent interactions. nih.gov These interactions, though weaker than covalent bonds, are critical in determining the structure and stability of molecular assemblies in crystal engineering and materials science. nih.gov

Charge-Transfer Interactions: Given the molecule's electron-deficient π-system, it can act as an acceptor in charge-transfer (CT) complexes. When interacting with an electron-donor molecule, partial electron transfer can occur from the donor's highest occupied molecular orbital (HOMO) to the acceptor's lowest unoccupied molecular orbital (LUMO), resulting in a stabilizing interaction. nih.gov This phenomenon is common for nitroaromatic compounds.

Hydrogen Bonding: While this compound does not have a hydrogen bond donor, the oxygen atoms of the nitro group can act as potent hydrogen bond acceptors. nih.govmdpi.com They can form hydrogen bonds with suitable donor molecules, an interaction that is pivotal in organocatalysis, where thiourea (B124793) or squaramide catalysts activate nitro-containing substrates through dual hydrogen bonding. mdpi.com

Chemical Transformations of Functional Groups

The fluorine and nitro groups are the primary sites of chemical reactivity in this compound, undergoing transformations that are key to its use as a synthetic intermediate.

The reduction of the aromatic nitro group is one of its most important and widely utilized transformations. masterorganicchemistry.comwikipedia.org This reaction converts the strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, fundamentally altering the molecule's electronic properties and reactivity. masterorganicchemistry.com

The primary product of the reduction of this compound is 4-Fluoro-4'-amino-1,1'-biphenyl . This amine is a valuable intermediate in the synthesis of dyes and polymers. A variety of methods can be employed to achieve this transformation with high chemoselectivity, leaving the fluoro-substituent and the aromatic rings intact. nih.gov

| Method | Reagents | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Varies (pressure, temperature) | Highly efficient for reducing nitro groups. Can sometimes affect other reducible groups if not controlled. | masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | Often requires heating | A classic and robust method. Tin(II) chloride (SnCl₂) is also a common choice. | masterorganicchemistry.comscispace.com |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Pd/C) | Often at room temperature or slightly elevated | Avoids the use of high-pressure hydrogen gas. | scispace.com |

| Metal-Free Reduction | Tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst (e.g., 4,4'-bipyridine) | Room temperature, rapid reaction | Offers high chemoselectivity, preserving sensitive functional groups like halogens. | nih.gov |

Partial reduction of the nitro group can also yield hydroxylamine (B1172632) derivatives using specific reagents like zinc dust with ammonium (B1175870) chloride. wikipedia.org

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aromatic fluorides generally resistant to cleavage. nih.gov However, the reactivity of the fluorine substituent in this compound is significantly influenced by the electronic nature of the entire molecule. In reactions like the Suzuki-Miyaura cross-coupling, the fluorine atom is generally stable and compatible with the Pd(0) catalysts used.

Conversely, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced when the aromatic ring is made highly electron-deficient by the presence of strongly electron-withdrawing groups. ebyu.edu.tr In this compound, the powerful electron-withdrawing effect of the nitro group is transmitted across the biphenyl system, making the fluorine-bearing ring more susceptible to attack by strong nucleophiles. For an SNAr reaction to occur, the negative charge of the intermediate (Meisenheimer complex) must be stabilized, which is effectively achieved by electron-withdrawing groups positioned ortho or para to the leaving group. ebyu.edu.tr While the nitro group is on the adjacent ring, its influence can still facilitate this reaction under forcing conditions, with the fluoride (B91410) ion acting as the leaving group. Studies on related fluorinated compounds show that having multiple fluorine atoms on the ring greatly increases the rate of SNAr. ebyu.edu.tr

Photochemical Reactions and Transformation Pathways

The photochemistry of this compound is primarily governed by the nitroaromatic moiety, which has unique photoinduced reaction channels. rsc.org Upon absorption of UV light, nitroaromatic compounds can undergo a complex series of events. dtic.mil

The initial step is excitation to a singlet excited state, which can then undergo very rapid (sub-picosecond) intersystem crossing to a triplet state. rsc.org This efficient process is a hallmark of nitroaromatic compounds. The subsequent fate of the triplet state determines the photochemical pathway. Possible transformations for nitroaromatics include:

Photoreduction: In the presence of a hydrogen-donating solvent, the excited nitro group can be reduced, potentially leading to nitroso, azoxy, or amino products.

Rearrangement: The excited nitro group can rearrange to a nitrite (B80452) intermediate (Ar-O-N=O), which can then cleave to form an aryloxy radical and nitric oxide (NO). rsc.org This pathway is often dependent on the substitution pattern of the aromatic ring. researchgate.net

Deactivation: A significant pathway for many nitroaromatic compounds is non-radiative deactivation back to the ground state, which results in low quantum yields for product formation (often on the order of 10⁻³). dtic.mil

The fluorine substituent is generally very stable under photolytic conditions. acs.orgnih.gov Studies on the photolysis of various fluorinated aromatic compounds, including pharmaceuticals and phenols, show that the C-F bond on an aromatic ring is highly resistant to cleavage. acs.orgnih.gov Therefore, photochemical transformation pathways for this compound are expected to involve reactions of the nitro group, with defluorination being an unlikely event. The primary photoproducts, if formed, would likely be derivatives where the nitro group is altered, while the C-F bond remains intact. dtic.milresearchgate.net

Surface Functionalization and Self-Assembled Monolayer Formation

The strategic placement of the nitro and fluoro substituents on the biphenyl framework of this compound makes it a candidate for surface modification and the formation of self-assembled monolayers (SAMs). The nitro group, in particular, serves as a versatile anchor for attaching the molecule to various substrates through electrochemical reduction. This process allows for the creation of well-defined molecular layers, which are of significant interest in the fields of molecular electronics, sensing, and corrosion inhibition.

The primary mechanism for the surface functionalization of conductive and semiconductive surfaces with this compound involves the electrochemical reduction of the nitro group. This process typically occurs at a cathodic potential, leading to the formation of a radical anion which then reacts to form a covalent bond with the surface. For instance, on carbon surfaces such as glassy carbon electrodes, the nitro group can be reduced to a nitro radical anion. This highly reactive species can then attack the carbon surface, resulting in a stable carbon-nitrogen bond and the grafting of the nitrophenyl group onto the surface. Subsequent reduction of the remaining nitro groups can lead to the formation of amino groups on the surface, providing a platform for further chemical modifications.

An alternative and widely utilized method for surface functionalization involves the conversion of the nitro group to an amine, forming 4-fluoro-4'-amino-1,1'-biphenyl. This amino-derivative can then be transformed into a diazonium salt. Aryl diazonium salts are highly reactive species that can be electrochemically reduced or spontaneously react with a variety of surfaces, including metals (e.g., gold, iron) and carbon allotropes, to form a robust, covalently attached organic layer. This "grafting to" approach is a powerful technique for creating dense and stable molecular layers.

Once attached to a surface, this compound molecules can organize into self-assembled monolayers. The formation and structure of these SAMs are governed by a delicate balance of molecule-substrate interactions and intermolecular forces, such as van der Waals forces and π-π stacking between the biphenyl units. The presence of the fluorine atom can also influence the packing and electronic properties of the monolayer. While direct studies on this compound SAMs are not extensively documented, research on analogous nitrophenyl and biphenyl thiol SAMs provides valuable insights into their potential behavior.

The following table summarizes key aspects of surface functionalization using related nitro-aromatic compounds, which can be considered analogous to the behavior of this compound.

| Substrate | Functionalization Method | Key Findings | Analogous Compound |

| Gold (Au) | Self-assembly from solution | Formation of a redox-active monolayer. The nitro group can be electrochemically reduced. | 4-nitrothiophenol |

| Glassy Carbon Electrode (GCE) | Electrochemical reduction | Irreversible reduction of the nitro group leads to covalent attachment of a 4-aminophenyl layer. | 4-nitrophenyl diazonium salt |

| Carbon Fiber | Electrochemical grafting | Covalent attachment of isoindoline (B1297411) nitroxides via diazonium salts for further polymer grafting. | Amine-functionalized nitroxides |

| Gold (Au) | Carbodiimide coupling | Immobilization of antibodies on a self-assembled monolayer of 11-mercaptoundecanoic acid for biosensing. | Polychlorinated biphenyl (PCB) derivatives |

Advanced Applications in Materials Science and Emerging Technologies

Organic Electronic and Optoelectronic Materials

The biphenyl (B1667301) unit, with its conjugated π-system, forms the backbone of many organic electronic materials. The introduction of fluorine and nitro groups in 4-Fluoro-4'-nitro-1,1'-biphenyl allows for the fine-tuning of energy levels and charge transport properties, making it a valuable precursor for various optoelectronic applications.

Organic Solar Cells (OSCs) and Photovoltaic Applications

While direct application of this compound in the active layer of organic solar cells is not extensively documented, its derivatives hold promise. The reduction of the nitro group to an amine (4-amino-4'-fluorobiphenyl) creates a monomer that can be incorporated into conjugated polymers. These polymers, when blended with acceptor materials, can form the photoactive layer of a photovoltaic device. The fluorine substituent can enhance the solubility and influence the morphology of the polymer blend, which are critical factors for achieving high power conversion efficiencies. Research into polymers derived from similar fluorinated biphenyl amines is ongoing, with a focus on optimizing their photovoltaic performance.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The field of organic light-emitting diodes (OLEDs) has seen significant advancements through the development of novel luminescent materials. Biphenyl derivatives are often used as host materials or as part of the emissive layer in OLEDs. The electronic properties of this compound make it a candidate for derivatization into materials for OLEDs. The nitro group can be chemically modified to create a variety of charge-transporting or emissive molecules. For instance, metal complexes incorporating ligands derived from functionalized biphenyls can exhibit strong luminescence, a key requirement for efficient OLEDs. nih.gov The presence of fluorine can also improve the thermal stability and charge-injection properties of these materials.

Organic Semiconductors and Molecular Wires

The development of high-performance organic semiconductors is crucial for the advancement of flexible and printable electronics. The rigid, conjugated structure of the biphenyl core is a desirable feature for facilitating charge transport. The introduction of electron-withdrawing groups like fluorine and nitro can modulate the semiconductor's charge carrier mobility and air stability. While specific studies on this compound as a standalone semiconductor are limited, its derivatives are being explored. As a building block, it can be used to construct longer, well-defined oligomers or polymers that can function as molecular wires, enabling the transport of charge over nanometer-scale distances.

Liquid Crystal Displays (LCDs) and Related Mesophases

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Biphenyl-based molecules are a cornerstone of liquid crystal technology due to their rigid, elongated shape which promotes the formation of liquid crystalline phases (mesophases). The introduction of polar groups like fluorine and nitro can significantly influence the dielectric anisotropy and clearing points of liquid crystal mixtures, which are critical parameters for their application in displays.

Derivatives of this compound, where the nitro group is replaced or modified, can be designed to exhibit specific liquid crystalline behaviors. For example, attaching flexible alkyl chains to the biphenyl core can induce the formation of nematic or smectic phases, which are essential for the operation of various types of LCDs. The fluorine atom, in particular, is a common feature in modern liquid crystal materials, contributing to favorable dielectric properties and low viscosity. The synthesis of new liquid crystal polymers often involves biphenyl derivatives, highlighting the potential of this compound in creating advanced display materials. nih.govresearchgate.net

Functional Polymers and Oligomers Based on Biphenyl Scaffolds

The versatility of this compound extends to the synthesis of a wide range of functional polymers and oligomers. The nitro group serves as a key functional handle that can be readily converted into other groups, most notably an amino group. The resulting 4-amino-4'-fluorobiphenyl (B1293587) is a valuable diamine monomer for the production of high-performance polymers such as polyimides and polyamides.

These fluorinated polyimides are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. The fluorine content can also enhance their solubility in organic solvents, facilitating their processing into thin films and coatings. Research in this area focuses on synthesizing novel polymers with tailored properties by reacting 4-amino-4'-fluorobiphenyl with various dianhydrides or diacyl chlorides.

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The biphenyl scaffold is a common component of ligands used in MOF synthesis. By modifying the this compound molecule, for example by converting the nitro group into a carboxylic acid group, it can be transformed into a ligand for MOF construction.

The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. The presence of the fluorine atom within the pores of the MOF could influence its interactions with guest molecules. Furthermore, the inherent polarity and potential for hydrogen bonding of the nitro group in the parent molecule and its derivatives can be exploited in the design of supramolecular assemblies, where molecules self-organize into well-defined structures through non-covalent interactions. Research has shown that nitrobiphenyl derivatives can be used to construct lanthanide-based MOFs with interesting luminescent and magnetic properties. rsc.org

Chiral Ligands and Catalytic Applications

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Axially chiral biphenyls, such as BINAP and its derivatives, are among the most successful classes of ligands for a wide range of metal-catalyzed asymmetric reactions. The chirality of these ligands arises from restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. The effectiveness of these ligands is governed by the steric and electronic properties of the substituents on the biphenyl framework, which create a well-defined chiral pocket around the metal center. ambeed.com

This compound possesses the core biphenyl structure that is central to many chiral ligands. However, the compound itself is achiral, as it does not have the necessary bulky substituents in the ortho positions to hinder rotation and induce atropisomerism. nih.gov While its rigid backbone is a desirable feature, its direct application as a chiral ligand is not feasible without significant chemical modification to create a chiral center or axis.

The scientific literature does not prominently feature this compound as a direct or common precursor for the synthesis of established chiral ligands. The synthesis of complex chiral molecules often starts from more functionalized or stereochemically defined precursors. acs.org Nevertheless, the functional groups present in this compound—the nitro group and the fluorine atom—offer potential pathways for further chemical elaboration which could, in principle, lead to the generation of chiral structures. For instance, the nitro group can be reduced to an amine, which could then be incorporated into a larger, chiral ligand architecture. However, such multi-step synthetic routes starting from this specific compound to generate chiral ligands are not widely documented.

Precursor Applications in Fine Chemical Synthesis

The utility of this compound is most pronounced in its role as a versatile precursor for the synthesis of more complex organic molecules, particularly other substituted biphenyls. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. wikipedia.orgacs.org

In a typical Suzuki-Miyaura coupling, an organohalide is reacted with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org While this compound itself can be synthesized via a Suzuki-Miyaura reaction, it also serves as a building block for further diversification. The fluorine atom and the nitro group are generally stable under these reaction conditions, allowing for selective transformations at other positions of the biphenyl core if other reactive groups are present.

A key synthetic transformation for this compound is the reduction of the nitro group to an amino group. This reaction converts this compound into 4-Fluoro-4'-amino-1,1'-biphenyl. This amino derivative is a valuable intermediate in its own right, serving as a building block for the synthesis of dyes, polymers, and molecules with potential biological activity. chemrxiv.org

The following table summarizes the precursor applications of this compound in fine chemical synthesis:

Table 1: Precursor Applications of this compound| Reaction Type | Reagents/Catalysts | Product Class | Potential Applications |

|---|---|---|---|

| Nitro Group Reduction | Reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl) | Amino-substituted biphenyls (e.g., 4-Fluoro-4'-amino-1,1'-biphenyl) | Intermediates for dyes, polymers, pharmaceuticals |

This role as an intermediate in palladium-catalyzed reactions underscores the importance of this compound in accessing a range of complex molecules that are difficult to synthesize through other methods. The ability to introduce a fluorinated biphenyl unit is particularly relevant for tuning the electronic and physical properties of materials in fields such as medicinal chemistry and materials science. acs.orgacs.org

Environmental Fate, Transport, and Degradation Pathways

Biodegradation Studies

The microbial breakdown of nitroaromatic compounds is a key process in their environmental remediation. nih.govcswab.orgresearchgate.net Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.org Both bacteria and fungi have been shown to degrade a variety of nitroaromatic compounds, although the specific pathways and efficiencies can vary significantly. nih.govmdpi.com

The microbial transformation of 4-Fluoro-4'-nitro-1,1'-biphenyl is expected to proceed through several established pathways for nitroaromatic compounds. nih.govnih.gov The initial steps can occur under either aerobic or anaerobic conditions and often involve the modification of the nitro group. nih.govmdpi.com

Under anaerobic conditions, the primary transformation is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group, yielding 4-Fluoro-4'-amino-1,1'-biphenyl. nih.gov This reduction is a common initial step in the breakdown of many nitroaromatic compounds by various anaerobic bacteria. nih.gov

Under aerobic conditions, bacteria can employ different strategies. One key pathway involves dioxygenase enzymes, which can hydroxylate the aromatic ring, leading to the formation of catechol-like intermediates. nih.gov This hydroxylation can destabilize the ring and lead to the elimination of the nitro group as nitrite (B80452). nih.gov Another aerobic strategy is the initial reduction of the nitro group to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming the molecule for ring cleavage. nih.gov

Fungal degradation, particularly by white-rot fungi like Phanerochaete chrysosporium, offers another significant biotransformation route. nih.govusda.gov These fungi utilize powerful extracellular enzymes, such as peroxidases, that can break down complex aromatic structures. usda.govmdpi.com For fluorinated biphenyls, fungi like Cunninghamella elegans have been shown to be effective in hydroxylation. nih.govresearchgate.net This suggests that a likely biotransformation pathway for this compound would involve hydroxylation of one or both aromatic rings. nih.govresearchgate.netnih.gov

Table 1: Plausible Microbial Transformation Pathways for this compound

| Condition | Primary Transformation | Key Enzymes/Organisms (Analogous Compounds) | Potential Intermediate/Product |

| Anaerobic | Nitro group reduction | Anaerobic bacteria (Desulfovibrio, Clostridium) nih.gov | 4-Fluoro-4'-amino-1,1'-biphenyl |

| Aerobic | Ring hydroxylation & nitrite elimination | Dioxygenase-producing bacteria nih.gov | Fluorinated hydroxynitrobiphenyls, Fluorinated catechols |

| Aerobic | Nitro group reduction & rearrangement | Bacteria with nitroreductases and mutases nih.gov | 4-Fluoro-4'-hydroxy-1,1'-biphenyl |

| Fungal | Ring hydroxylation | Cunninghamella elegans nih.govresearchgate.net | 4-Fluoro-4'-hydroxy-1,1'-biphenyl |

Specific biodegradation products of this compound have not been documented in the literature. However, based on the degradation of analogous compounds, a range of products can be anticipated.

The primary product of anaerobic degradation is expected to be 4-Fluoro-4'-amino-1,1'-biphenyl through the reduction of the nitro group. nih.gov

Under aerobic conditions, initial hydroxylation could lead to various hydroxylated intermediates. For instance, fungal metabolism of 4-fluorobiphenyl (B1198766) by Cunninghamella elegans primarily yields 4-fluoro-4'-hydroxybiphenyl . nih.govresearchgate.net Therefore, it is plausible that this compound could be transformed into hydroxylated nitrobiphenyls or, following nitro group removal, into hydroxylated fluorobiphenyls. Subsequent reactions could lead to ring cleavage, generating aliphatic acids. nih.gov

Further degradation of these initial products can occur. For example, hydroxylated biphenyls can be further oxidized to form quinones or cleaved to form chlorobenzoic acids in the case of polychlorinated biphenyls (PCBs), suggesting that fluorobenzoic acids could be products from this compound. mdpi.com

Table 2: Potential Biodegradation Products of this compound Based on Analogous Compounds

| Degradation Pathway | Potential Products | Reference (Analogous Compounds) |

| Anaerobic Nitro Reduction | 4-Fluoro-4'-amino-1,1'-biphenyl | nih.gov |

| Fungal Hydroxylation | 4-Fluoro-4'-hydroxy-1,1'-biphenyl, Dihydroxylated fluoronitrobiphenyls | nih.govresearchgate.net |

| Aerobic Ring Cleavage | Fluorinated catechols, Aliphatic acids | nih.gov |

| Further Oxidation | Fluorinated quinones, Fluorobenzoic acids | mdpi.com |

Abiotic Degradation Mechanisms

Abiotic processes, including photolysis, hydrolysis, and atmospheric degradation, also contribute to the transformation of persistent organic pollutants in the environment. snu.ac.kr

Photolysis, or the degradation of a molecule by light, can be a significant abiotic degradation pathway for aromatic compounds in aquatic environments. nih.govyoutube.com For halogenated aromatic compounds, photolysis can lead to the cleavage of the carbon-halogen bond. researchgate.net The presence of a nitro group can also influence photochemical reactivity.

While specific photolysis studies on this compound are not available, research on similar compounds suggests potential transformation pathways. The photolysis of halogenated biphenyls can result in dehalogenation, leading to the formation of less halogenated biphenyls. researchgate.net Therefore, photolysis of this compound could potentially lead to the formation of 4-nitrobiphenyl (B1678912). Additionally, photochemical reactions can introduce hydroxyl groups onto the aromatic rings, especially in the presence of photosensitizers. youtube.com This could result in the formation of hydroxylated derivatives such as 4'-fluoro-[1,1'-biphenyl]-4-ol.

Table 3: Potential Photochemical Transformation Products of this compound in Aqueous Media

| Transformation | Potential Products | Reference (Analogous Compounds) |

| Dehalogenation | 4-Nitrobiphenyl | researchgate.net |

| Hydroxylation | 4'-Fluoro-[1,1'-biphenyl]-4-ol, other hydroxylated isomers | youtube.com |

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many halogenated aromatic compounds, the carbon-halogen bond is generally resistant to hydrolysis under typical environmental pH and temperature conditions. savemyexams.comacs.org The carbon-fluorine bond, in particular, is very strong and thus, fluoroaromatic compounds are generally not susceptible to hydrolysis. Similarly, the biphenyl (B1667301) and nitro-aromatic structures are stable and not readily hydrolyzed. Therefore, the rate of hydrolysis for this compound in aquatic environments is expected to be negligible. While some specialized enzymatic hydrolysis of polychlorinated biphenyl sulfates has been observed, this is a biological process and not a direct abiotic hydrolysis of the parent compound. nih.gov

In the atmosphere, organic compounds can be degraded by reacting with photochemically generated reactive species, most importantly the hydroxyl radical (•OH). nih.govnih.gov The reaction with •OH is a primary atmospheric degradation pathway for many aromatic compounds. asm.org The rate of this reaction determines the atmospheric lifetime of a compound.

For aromatic compounds, the reaction with •OH typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. researchgate.net This radical can then react further, often with oxygen, leading to ring-opening and the formation of smaller, more oxidized products. The presence of a nitro group, being electron-withdrawing, generally deactivates the aromatic ring towards electrophilic attack, which might slow down the reaction with •OH radicals compared to non-nitrated biphenyl. Conversely, the fluorine atom may have a lesser deactivating effect. Given the lack of experimental data for this compound, its atmospheric lifetime is uncertain but this pathway is expected to be a significant route of transformation in the gas phase.

Environmental Partitioning and Transport Behavior

The environmental distribution of a chemical is governed by its partitioning between different environmental compartments such as water, soil, and air. Key parameters for predicting this behavior include the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Henry's Law constant, which indicates the tendency of a compound to volatilize from water.